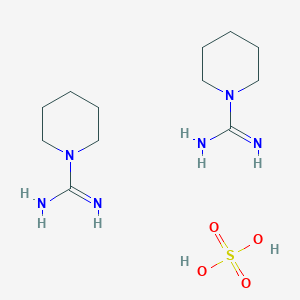

Piperidine-1-carboxamidine hemisulfate

Description

Properties

IUPAC Name |

piperidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H2,(H3,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMFKRVIVCQOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.C1CCN(CC1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169267 | |

| Record name | 1-Piperidinecarboxamidine, hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-53-8 | |

| Record name | 1-Piperidinecarboxamidine, hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamidine, hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Piperidine-1-carboxamidine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Piperidine-1-carboxamidine Hemisulfate. Due to the limited publicly available data for this specific compound, this guide also incorporates information from closely related piperidine-1-carboxamidine and piperidine carboxamide derivatives to provide a broader context for its potential applications and characteristics.

Core Chemical Properties

This compound is a salt form of the parent compound, piperidine-1-carboxamidine. The hemisulfate designation indicates a 2:1 molar ratio of the piperidine-1-carboxamidine base to sulfuric acid.

Physicochemical Data

The available quantitative data for this compound and its parent compound are summarized in the tables below.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 94052-13-8 | [1][2] |

| Molecular Formula | C12H28N6O4S | [1] |

| Molecular Weight | 352.45 g/mol | [1] |

| Melting Point | 282-283 °C (decomposes) | [3] |

| Boiling Point | 202.9 °C at 760 mmHg (Predicted) | [1] |

Table 2: Properties of Piperidine-1-carboxamidine (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C6H13N3 | [4] |

| Molecular Weight | 127.19 g/mol | [5] |

| Monoisotopic Mass | 127.11095 Da | [4] |

| XlogP (Predicted) | 0.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Experimental Protocols

General Synthesis of Piperidine Carboxamides

A common method for the synthesis of piperidine carboxamides involves the coupling of a piperidine derivative with a suitable carboxylic acid, often facilitated by a coupling agent.

Caption: General workflow for the synthesis of piperidine carboxamides.

Experimental Protocol: Amide Coupling for Piperidine Carboxamide Synthesis

This protocol is adapted from a general procedure for the synthesis of piperazine/piperidine amides of chromone-2-carboxylic acid and serves as a representative example.[6]

-

Reaction Setup: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 equivalents) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP, 0.2 equivalents).

-

Activation: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 10 minutes to activate the carboxylic acid.

-

Amine Addition: Add the piperidine derivative (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to stir overnight at room temperature.

-

Workup: Upon completion, partition the reaction mixture between DCM and a 5% sodium bicarbonate solution. Separate the organic layer.

-

Purification: Dry the organic layer, filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by flash chromatography.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of piperidine carboxamides has been investigated for various therapeutic applications.

Known Biological Activities of Piperidine Carboxamide Derivatives

-

Antiproliferative Activity: Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with antiproliferative activity in prostate cancer cell lines.[7]

-

Antifungal Activity: Piperazine-1-carboxamidine analogues, which are structurally related to piperidine-1-carboxamidines, have shown fungicidal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species (ROS).[8]

Potential Signaling Pathway: Tubulin Inhibition

Based on the findings for related compounds, a potential mechanism of action for some piperidine carboxamide derivatives is the inhibition of tubulin polymerization, which is crucial for cell division.

References

- 1. This compound| CAS:#94052-13-8 -Letopharm Limited [letopharm.com]

- 2. This compound | 94052-13-8 [chemicalbook.com]

- 3. This compound CAS#: 94052-13-8 [m.chemicalbook.com]

- 4. PubChemLite - Piperidine-1-carboxamidine (C6H13N3) [pubchemlite.lcsb.uni.lu]

- 5. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

Elucidation of the Molecular Structure of Piperidine-1-carboxamidine Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of piperidine-1-carboxamidine hemisulfate. The document details the experimental protocols and presents key analytical data instrumental in confirming the molecular structure of this compound, which belongs to the broader class of guanidine derivatives. Piperidine-containing compounds are significant in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The guanidinium group, characterized by its resonance stabilization and hydrogen bonding capabilities, is also of great interest in drug design and catalyst development.

Molecular Structure and Properties

Piperidine-1-carboxamidine is a guanidine derivative featuring a piperidine ring. The hemisulfate salt consists of two protonated piperidine-1-carboxamidine molecules and one sulfate anion. The positive charge on the protonated guanidinium group is delocalized over the three nitrogen atoms, contributing to its stability.

The structural analysis of the free base, piperidine-1-carboximidamide, reveals important details about its geometry. The C=N double bond is localized, while the C-N single bonds are elongated. The piperidine ring adopts a stable chair conformation.

Synthesis and Crystallization

The synthesis of this compound and the subsequent isolation of the free base for structural analysis are crucial steps. A common laboratory method involves the reaction of a suitable guanylating agent with piperidine.

Experimental Protocol: Synthesis of Piperidine-1-carboxamidinium Sulfate

A reported synthesis involves heating one equivalent of O-methylisourea sulfate with two equivalents of piperidine under reflux. The methanol formed during the reaction is distilled off, leading to the precipitation of piperidine-1-carboxamidinium sulfate in nearly quantitative yield.

Experimental Protocol: Preparation of Piperidine-1-carboximidamide Free Base and Single Crystal Growth

To a solution of piperidine-1-carboxamidinium sulfate (14 mmol) in 50 ml of water, a solution of sodium hydroxide (30 mmol) in 25 ml of water is added dropwise under ice cooling. After warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic phase is then dried over sodium sulfate. Evaporation of the solvent yields the free base as a colorless solid. Single crystals suitable for X-ray diffraction can be obtained by storing a saturated acetonitrile solution at 0°C.

Spectroscopic and Spectrometric Data

The structural elucidation of piperidine-1-carboxamidine and its salts relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For piperidine-1-carboximidamide, ¹H and ¹³C NMR data provide characteristic signals for the piperidine ring and the carboxamidine group.

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using a deuterated solvent such as acetonitrile-d₃ (CD₃CN) with tetramethylsilane (TMS) as an internal standard.

Table 1: NMR Spectroscopic Data for Piperidine-1-carboximidamide in CD₃CN

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 1.60–1.64 | m | 6H, -CH₂ (piperidine) |

| 3.38–3.42 | m | 4H, -CH₂ (piperidine) | |

| 5.85 | s | 1H, -NH | |

| 6.19 | s | 2H, -NH₂ | |

| ¹³C | 23.2 | -CH₂ | |

| 24.7 | -CH₂ | ||

| 46.5 | -CH₂ | ||

| 157.4 | C=N |

m = multiplet, s = singlet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of piperidine derivatives.

For a typical analysis using an EI source, the ionization energy is set to 70 eV. The mass analyzer scans a mass range appropriate for the expected molecular weight, for instance, m/z 40-500.

Characteristic fragmentation patterns for piperidine derivatives under EI-MS include α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a resonance-stabilized iminium ion. The piperidine ring can also undergo fission, resulting in various acyclic fragment ions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Crystallography

Data collection for piperidine-1-carboximidamide was performed on a Bruker Kappa APEXII DUO diffractometer at a temperature of 100 K using Cu Kα radiation. The structure was solved and refined using software such as SHELXS97 and SHELXL97.

Table 2: Crystal Data and Structure Refinement for Piperidine-1-carboximidamide

| Parameter | Value |

| Empirical formula | C₆H₁₃N₃ |

| Formula weight | 127.19 |

| Temperature | 100 K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.2193 (9) Å |

| b = 5.5784 (5) Å | |

| c = 10.4885 (7) Å | |

| β = 91.887 (4)° | |

| Volume | 714.55 (10) ų |

| Z | 4 |

| Calculated density | 1.182 Mg/m³ |

| Absorption coefficient | 0.60 mm⁻¹ |

| F(000) | 280 |

Table 3: Selected Bond Lengths and Angles for Piperidine-1-carboximidamide

| Bond/Angle | Length (Å) / Angle (°) |

| C1–N1 | 1.3090 (17) |

| C1–N2 | 1.3640 (17) |

| C1–N3 | 1.3773 (16) |

| N2–C1–N3 | 116.82 (12) |

| N1–C1–N3 | 119.08 (11) |

| N1–C1–N2 | 124.09 (11) |

The crystallographic data reveals a C=N double bond character for the C1-N1 bond, while the C1-N2 and C1-N3 bonds are characteristic of C-N single bonds. The geometry around the central carbon of the guanidine group deviates from an ideal trigonal-planar arrangement.

In the crystal structure, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network.

Workflow and Logical Relationships

The elucidation of the structure of this compound follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule's constitution and stereochemistry.

Caption: Workflow for the structural elucidation of piperidine-1-carboxamidine.

This diagram illustrates the progression from synthesis and isolation of the compound to its analysis by various spectroscopic and crystallographic methods. The data from each technique provides specific pieces of information that, when combined, lead to the final, unambiguous structure determination.

Signaling Pathways and Biological Context

While this guide focuses on the structural elucidation, it is noteworthy that piperidine and guanidine moieties are prevalent in biologically active molecules. For instance, piperazine-1-carboxamidine derivatives, structurally similar to the title compound, have been investigated for their antifungal activity, which is linked to the accumulation of endogenous reactive oxygen species (ROS) in fungal cells. Guanidine derivatives have also been explored as antagonists for various receptors, including histamine and muscarinic receptors.

The logical relationship for investigating the biological activity of such a compound would typically follow the path outlined below.

Caption: Logical pathway for the biological investigation of a novel compound.

This generalized workflow highlights the steps from initial screening to identify biological activity, through to mechanism of action studies and lead optimization, which are critical in the drug development process.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthesis, isolation, and various analytical techniques. X-ray crystallography provides definitive data on the solid-state structure, while NMR and mass spectrometry confirm the molecular connectivity and formula. This comprehensive characterization is fundamental for understanding the chemical properties of this compound and serves as a basis for its potential applications in medicinal chemistry and materials science.

An In-Depth Technical Guide to Piperidine-1-carboxamidine Hemisulfate (CAS 17238-53-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and analytical methodologies for Piperidine-1-carboxamidine hemisulfate. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is the salt form of the parent compound, piperidine-1-carboximidamide. The guanidinium group's basicity allows for the formation of stable salts, such as this hemisulfate, which can improve handling and formulation properties. While extensive experimental data for this specific salt is limited in publicly accessible literature, a combination of supplier data and computational predictions for the parent compound provides a preliminary physicochemical profile.

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | Value | Source |

| CAS Number | 17238-53-8 | Supplier Data[1] |

| Molecular Formula | C₆H₁₃N₃ · 0.5 H₂SO₄ | Supplier Data[1] |

| Molecular Weight | 176.72 g/mol | Calculated |

| Melting Point | 296-302 °C | Supplier Data |

| Boiling Point | Data not available | N/A |

| Appearance | Powder or liquid | Supplier Data[1] |

| Purity | Typically ≥97% | Supplier Data |

| Solubility | Data not available for the hemisulfate salt. The parent piperidine is miscible in water and soluble in various organic solvents. | General Chemical Principles[2] |

| pKa | Data not available. The guanidinium group is strongly basic. | General Chemical Principles |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of the hemisulfate salt is scarce, a plausible and documented method for the synthesis of the parent compound, piperidine-1-carboximidamide, can be adapted. The subsequent formation of the hemisulfate salt is a standard acid-base reaction.

Proposed Synthesis of Piperidine-1-carboxamidine

A documented method involves the reaction of O-methylisourea sulfate with piperidine.[3]

Reaction Scheme:

References

Unraveling the Potential Mechanism of Action of Piperidine-1-carboxamidine Hemisulfate: A Technical Guide

For Immediate Release

While specific experimental data on the mechanism of action for Piperidine-1-carboxamidine hemisulfate is not currently available in public scientific literature, this technical guide provides an in-depth analysis of its potential biological activities based on the well-established pharmacology of its constituent chemical moieties: the piperidine scaffold and the guanidine group. This document is intended for researchers, scientists, and drug development professionals to inform hypotheses and guide future research into this and structurally related compounds.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable metabolic stability and ability to present functional groups in a well-defined three-dimensional space.[1][2] Similarly, the guanidine group is a key pharmacophore known for its ability to engage in strong interactions with biological targets, often acting as a mimic for arginine and participating in hydrogen bonding and electrostatic interactions.

Inferred Mechanisms of Action: A Multi-Target Hypothesis

Drawing from the extensive literature on analogous compounds, this compound is hypothesized to exhibit a range of biological activities through several potential mechanisms, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.

Potential as an Enzyme Inhibitor

The combination of the piperidine and guanidine moieties suggests a strong potential for enzyme inhibition. Structurally similar compounds have been shown to inhibit various enzyme classes:

-

Proteases: Piperidine carboxamides have been successfully developed as potent inhibitors of proteases such as calpain.[3] These inhibitors often feature a keto-amide functionality that interacts with the enzyme's active site.

-

Kinases: The piperidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of piperidine carboxamide have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in oncology.[4][5]

-

Other Enzymes: Derivatives of 4-aminopiperidine have demonstrated antifungal properties by inhibiting key enzymes in the ergosterol biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase.[6]

A hypothetical signaling pathway illustrating how a piperidine-containing compound might inhibit a kinase cascade is presented below.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Potential as a Receptor Modulator

Piperidine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs) and ion channels.

-

Opioid Receptors: The piperidine scaffold is central to the structure of many opioid receptor agonists and antagonists. Guanidinium derivatives of piperidine have been explored as ligands for the mu-opioid receptor.[7]

-

TRPV1 Antagonists: Piperidine carboxamides have been developed as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a key target in pain therapeutics.[8]

Potential for DNA Interaction

The planar and positively charged nature of the guanidinium group allows for potential interaction with the minor groove of DNA, a mechanism often associated with anticancer and antimicrobial activity.[9]

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential potency of this compound, the following tables summarize the biological activities of analogous compounds.

Table 1: Enzyme Inhibitory Activity of Piperidine and Guanidine Derivatives

| Compound Class | Target | IC₅₀ / Kᵢ | Reference |

| Piperidine carboxamide | Anaplastic Lymphoma Kinase (ALK) | 0.174 µM (IC₅₀) | [5] |

| Piperidine carboxamide keto amide | µ-Calpain | 9 nM (Kᵢ) | [3] |

| Bis-guanidinium pyridazinone | A2780 Ovarian Cancer Cell Line | 21 µM (IC₅₀) | [9] |

Recommended Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

General Experimental Workflow

A typical workflow for characterizing the biological activity of a novel compound is outlined below.

Caption: A standard workflow for drug discovery and mechanism of action studies.

Protocol: In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of kinases.

-

Methodology:

-

Utilize a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay).

-

Prepare a 10-point serial dilution of the this compound.

-

Incubate the kinase, a fluorescently labeled ATP-competitive tracer, and the test compound.

-

Measure the fluorescence resonance energy transfer (FRET) signal. A decrease in FRET indicates displacement of the tracer by the test compound.

-

Calculate IC₅₀ values from the dose-response curve.

-

Protocol: Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on various cell lines.

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for its reduction to formazan by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Piperidine-1-carboxamidine Hemisulfate as a Guanylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Piperidine-1-carboxamidine hemisulfate, focusing on its synthesis and potential application as a guanylating agent in organic synthesis. While primarily documented as a product of the guanylation of piperidine, its chemical structure suggests reactivity as a guanidinyl-transfer reagent. This document details established synthetic protocols for the parent compound, Piperidine-1-carboxamidine, and proposes a detailed experimental protocol and mechanistic rationale for its use in the guanylation of primary and secondary amines. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz to ensure clarity for researchers and drug development professionals.

Introduction

The guanidinium group is a critical pharmacophore found in numerous biologically active molecules and pharmaceuticals. Its ability to remain protonated under physiological conditions allows it to participate in key electrostatic and hydrogen-bonding interactions with biological targets. Consequently, the development of efficient and reliable guanylating agents is of significant interest in medicinal chemistry and drug discovery.

Piperidine-1-carboxamidine and its salts, such as the hemisulfate, are guanidine derivatives. While the literature predominantly describes the synthesis of these compounds from piperidine using various guanylating reagents, this guide explores the converse reactivity: the use of this compound as a reagent for introducing the guanidinyl moiety onto other amine substrates. This process, a form of transamination or guanidinyl-transfer, offers a potential route to novel guanidine-containing compounds.

Synthesis of Piperidine-1-carboxamidine Salts

The preparation of the Piperidine-1-carboxamidine cation is well-documented, typically proceeding by the reaction of piperidine with a suitable guanylating agent. The hydrochloride and sulfate salts are the common isolated forms.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of Piperidine-1-carboxamidine salts have been reported, utilizing either S-methylisothiourea sulfate or cyanamide.

Method A: From S-Methylisothiourea Sulfate

This method involves the reaction of piperidine with 2-methyl-2-thiopseudourea sulfate.[1]

-

Reagents:

-

Piperidine

-

2-Methyl-2-thiopseudourea sulfate (S-methylisothiourea sulfate)

-

Solvent (e.g., water or a suitable alcohol)

-

-

Procedure:

-

Dissolve 2-methyl-2-thiopseudourea sulfate in the chosen solvent.

-

Add two equivalents of piperidine to the solution.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by the evolution of methanethiol.

-

The synthesis of piperidine-1-carboximidamide hydrochloride has been reported to require extended reaction times (up to 48 hours), with the potential need for an additional equivalent of the thiopseudourea sulfate to drive the reaction to completion.[1][2]

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, Piperidine-1-carboxamidine salt, can be purified by recrystallization.

-

Method B: From Cyanamide in a Buffered System

This approach utilizes the reaction of piperidine hydrochloride with cyanamide in a buffered solution.[1][2]

-

Reagents:

-

Piperidine hydrochloride

-

Piperidine (to create a buffered system)

-

Cyanamide

-

-

Procedure:

-

Create a buffered solution with a pH of 8-9 using piperidine hydrochloride and piperidine.

-

Add cyanamide to the buffered solution.

-

Heat the reaction mixture.

-

Upon completion of the reaction, the product, Piperidine-1-carboxamidine hydrochloride, is isolated. This method has been reported to yield the product in high purity (91% yield).[1][2]

-

Summary of Synthetic Parameters

| Parameter | Method A | Method B |

| Guanylating Agent | 2-Methyl-2-thiopseudourea sulfate | Cyanamide |

| Amine Substrate | Piperidine | Piperidine / Piperidine HCl |

| Key Conditions | Reflux, extended reaction time | pH 8-9 buffered solution |

| Reported Yield | Variable, completion can be difficult | 91% (for hydrochloride salt)[1][2] |

| Byproducts | Methanethiol | None specified |

Proposed Mechanism of Synthesis from S-Methylisothiourea

The reaction proceeds via a nucleophilic attack of piperidine on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol as a leaving group.

This compound as a Guanylating Agent

While not extensively documented in the literature for this purpose, the structure of Piperidine-1-carboxamidine suggests its potential to act as a guanylating agent. A related compound, 4-Methylpiperidine-1-carboximidamide, is described as a potent electrophilic agent that reacts with nitrogen nucleophiles to form substituted guanidines.[3] This reactivity implies that Piperidine-1-carboxamidine can transfer its guanidinyl moiety to another, less volatile amine, particularly when the reaction is driven by the removal of a more volatile byproduct (piperidine).

Proposed General Reaction

The proposed reaction involves heating this compound with a primary or secondary amine (R¹R²NH). For the reaction to proceed to completion, the boiling point of the substrate amine should be significantly higher than that of piperidine (106 °C).

(Piperidine-C(=NH)NH₂)₂·H₂SO₄ + 2 R¹R²NH ⇌ 2 R¹R²N-C(=NH)NH₂ + 2 Piperidine + H₂SO₄

Proposed Experimental Protocol for Guanylation

This protocol is a proposed methodology based on the principles of guanidinyl-transfer reactions and has not been empirically validated from the reviewed literature.

-

Materials:

-

This compound

-

High-boiling primary or secondary amine (e.g., Benzylamine, Dibenzylamine)

-

High-boiling solvent (optional, e.g., DMF, DMSO)

-

Distillation apparatus

-

-

Procedure:

-

Combine this compound (1.0 eq) and the desired amine (2.2 eq) in a round-bottom flask equipped with a distillation head and a condenser. A high-boiling, inert solvent can be used if the reactants are solid at the reaction temperature.

-

Heat the reaction mixture to a temperature above the boiling point of piperidine (e.g., 120-140 °C).

-

Slowly distill off the piperidine as it is liberated during the reaction. The removal of piperidine is crucial to drive the equilibrium towards the products.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete (i.e., no more piperidine is distilled, and starting material is consumed), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting product, a substituted guanidinium sulfate salt, can be purified by recrystallization or column chromatography on a suitable stationary phase (e.g., silica gel, potentially treated with a small amount of base like triethylamine in the eluent to handle the basic nature of guanidines).

-

Proposed Substrate Scope and Limitations

-

Suitable Substrates:

-

Primary and secondary aliphatic amines with boiling points significantly higher than 106 °C.

-

Anilines and other less nucleophilic aromatic amines may require higher temperatures or longer reaction times.

-

-

Potential Limitations:

-

Volatile amines (boiling point < 120 °C) would not be suitable for this protocol as they would co-distill with piperidine.

-

Sterically hindered amines may react slowly or not at all due to the steric bulk around the nitrogen atom.

-

The reaction is likely an equilibrium process; therefore, efficient removal of piperidine is critical for achieving high yields.

-

Mechanistic and Workflow Visualizations

Proposed Mechanism of Guanylation

The proposed mechanism involves a nucleophilic attack by the substrate amine on the electrophilic carbon of the protonated Piperidine-1-carboxamidine, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of piperidine yields the new, more stable guanidinium product.

General Experimental Workflow

The following diagram outlines the key steps in the proposed guanylation procedure using this compound.

Conclusion

This compound is a readily synthesizable compound from piperidine. While its primary role in the existing literature is that of a synthetic target, its chemical properties strongly suggest its potential as a guanidinyl-transfer agent for the guanylation of less volatile primary and secondary amines. The proposed protocols and mechanisms in this guide offer a foundational framework for researchers to explore this application. Further empirical studies are necessary to validate the proposed reactivity and define the substrate scope and limitations of this reagent. The development of such a guanidinyl-transfer reaction would provide a valuable addition to the synthetic chemist's toolkit for the construction of novel guanidine-containing molecules for pharmaceutical and materials science applications.

References

Navigating Early Drug Discovery with Piperidine-1-carboxamidine Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its favorable physicochemical properties and synthetic tractability have cemented its role as a privileged structure in the design of novel therapeutic agents. This technical guide focuses on Piperidine-1-carboxamidine hemisulfate, a specific derivative that holds potential in early-stage drug discovery. While public domain data on this particular salt form is limited, this document will provide a comprehensive overview of the broader class of piperidine carboxamides, drawing on established research to illuminate potential mechanisms of action, relevant signaling pathways, and key experimental protocols. This guide aims to equip researchers with the foundational knowledge to explore the therapeutic promise of this compound and related compounds.

Introduction to the Piperidine Scaffold in Drug Discovery

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of drug design.[1][2] Its prevalence in clinically used drugs stems from its ability to confer advantageous properties such as metabolic stability, improved bioavailability, and the ability to form key interactions with biological targets.[2] The nitrogen atom can be readily functionalized, allowing for the precise tuning of a molecule's pharmacological profile.[1] This versatility has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2]

The carboxamidine functional group, when appended to the piperidine ring, introduces a strongly basic and highly polar moiety capable of forming multiple hydrogen bonds. This feature can be critical for anchoring a molecule to its biological target and is a common feature in inhibitors of enzymes such as proteases and kinases.

Potential Therapeutic Applications of Piperidine Carboxamides

Proteasome Inhibition for Anti-malarial Therapy

A notable example is the identification of piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome.[3] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.[3] In the context of malaria, inhibiting the parasite's proteasome leads to the accumulation of damaged proteins and ultimately, cell death.[3]

One study identified a piperidine carboxamide, SW042, through phenotypic screening, which demonstrated sub-micromolar activity against drug-sensitive and multidrug-resistant P. falciparum strains.[3] Further optimization led to the discovery of SW584, an analog with oral efficacy in a mouse model of human malaria.[3] Cryo-electron microscopy studies revealed that these compounds bind to a previously unexplored, non-covalent pocket at the β5/β6/β3 subunit interface of the proteasome, a site distinct from the catalytic threonine.[3] This unique binding mode is thought to contribute to the observed species selectivity, with minimal inhibition of human proteasome isoforms.[3]

| Compound | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) | Reference |

| SW042 | 0.14 - 0.19 | 0.14 - 0.19 | [3] |

| (S)-SW042 | ~0.002 | Not Reported | [3] |

| SW584 | Not Reported | Not Reported | [3] |

TRPV1 Antagonism for Pain Management

Another area where piperidine carboxamides have shown promise is in the development of antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1).[4] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, making it an attractive target for the treatment of pain.[4] A series of piperidine carboxamides were developed and found to be potent antagonists of TRPV1 in cell-based assays.[4] The identification of a benzoxazinone amide derivative from a focused library demonstrated good potency, highlighting the potential for this chemical class in pain therapeutics.[4]

Key Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of piperidine carboxamides, based on methodologies reported in the literature for related compounds.

General Synthesis of Piperidine Carboxamides

The synthesis of piperidine carboxamides can be achieved through various established synthetic routes. A common approach involves the coupling of a piperidine derivative with a suitable carboxylic acid.

Protocol: Amide Coupling [5]

-

To a solution of a piperidine derivative (1.0 equivalent) and a desired carboxylic acid (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidine carboxamide.

In Vitro Anti-malarial Assay

Protocol: P. falciparum Growth Inhibition Assay [3]

-

Culture P. falciparum parasites (e.g., 3D7 or Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and add them to a 96-well plate.

-

Add the parasite culture (at ~1% parasitemia and 2% hematocrit) to the wells containing the test compounds.

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.

-

Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Proteasome Inhibition Assay

Protocol: Fluorogenic Proteasome Activity Assay [3]

-

Use purified P. falciparum 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like (β5) subunit, such as Suc-LLVY-AMC.

-

Prepare serial dilutions of the inhibitor compounds in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

-

Incubate the purified proteasome with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Calculate the rate of substrate cleavage and determine the 50% inhibitory concentration (IC50) by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows can aid in understanding the context of piperidine carboxamide research.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on Piperidine-1-carboxamidine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to piperidine-1-carboxamidine hemisulfate. Due to the limited publicly available quantitative solubility data for this specific compound, this guide offers a qualitative assessment of its expected solubility, a detailed experimental protocol for its determination, and relevant logical diagrams to support research and development activities.

Physicochemical Properties

This compound is a salt form of a piperidine derivative. The structure combines a basic piperidine ring and a guanidine-like carboxamidine group with sulfuric acid.

| Property | Value/Information |

| IUPAC Name | bis(piperidine-1-carboximidamide); sulfuric acid |

| CAS Number | 17238-53-8 |

| Molecular Formula | C₁₂H₂₈N₆O₄S (for the bis- salt) |

| Appearance | Typically a solid |

Solubility Profile

-

Piperidine Moiety : The parent piperidine is a polar, heterocyclic amine that is miscible with water and soluble in a wide range of organic solvents, including alcohols and ethers.[1][2]

-

Carboxamidine Group : This group is capable of forming strong hydrogen bonds and is basic, readily forming salts with acids.

-

Hemisulfate Salt : The presence of the sulfate counter-ion significantly increases the polarity of the molecule, suggesting a higher affinity for polar solvents.

Predicted Qualitative Solubility:

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (Water) | High | The hemisulfate salt form and the presence of multiple nitrogen atoms capable of hydrogen bonding suggest high aqueous solubility. The pH of the aqueous medium will likely influence solubility. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding and have a high dielectric constant, which should facilitate the dissolution of the salt. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate | These solvents are effective at solvating polar molecules and salts, though likely less so than protic solvents for this particular compound. |

| Non-Polar (e.g., Hexane, Toluene) | Low to Insoluble | The high polarity of the hemisulfate salt makes it unlikely to be soluble in non-polar organic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable method for determining the equilibrium solubility of a solid compound.

Method: Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to working with this compound.

Caption: Workflow for experimental solubility determination.

Caption: Generalized synthesis pathway for the target compound.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Piperidine Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct vectors allows for fine-tuning of interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of piperidine carboxamides, focusing on their roles as enzyme inhibitors and receptor antagonists. The information presented herein is intended to aid researchers in the design and development of novel therapeutics based on this versatile chemical motif.

Piperidine Carboxamides as Enzyme Inhibitors

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamide derivatives have been extensively investigated as inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy.[1][2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been instrumental in elucidating the structural requirements for potent ALK inhibition.[1][2]

Key SAR Insights:

-

Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence inhibitory activity.

-

Carboxamide Linker: The carboxamide group plays a crucial role in binding to the kinase domain.

-

Aromatic Moieties: The aromatic groups attached to the piperidine and carboxamide moieties are critical for establishing key interactions within the ALK active site.

Quantitative Data Summary:

A study by Bryan et al. synthesized a range of piperidine carboxamide derivatives and evaluated their anti-tumor activity in the Karpas-299 cell model.[1] The most potent compound identified was compound 24, which served as a template for 3D-QSAR modeling.[1] The statistical parameters of the resulting Topomer CoMFA model highlight its predictive power (q² = 0.597, r² = 0.939, F = 84.401, N = 4, SEE = 0.268).[1]

| Compound | R Group | Karpas-299 IC50 (µM) |

| Template 24 | (Structure specific) | (Most potent) |

| Derivative A | (Structure specific) | (Value) |

| Derivative B | (Structure specific) | (Value) |

| (Note: Specific IC50 values for a series of analogs were not detailed in the provided search results, but the principle of their investigation is established.) |

DNA Gyrase Inhibitors

A novel class of piperidine-4-carboxamides (P4Cs) has been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, a bacterium responsible for difficult-to-treat pulmonary infections.[3][4] These compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[3][4]

Key SAR Insights:

-

Retrosynthetic Analysis: The core scaffold can be deconstructed into three building blocks: 6-methoxy-1,5-naphthyridine-4-amine, piperidine-4-carboxylic acid, and 1-(2-bromoethyl)-4-chlorobenzene.[3]

-

Phenyl Moiety Substitution: Substitution on the phenyl ring has a profound impact on activity. A trifluoromethyl group at the 4-position of the phenyl moiety (compound 844-TFM ) led to a nearly 10-fold increase in activity compared to the parent compound 844 .[3][4] Conversely, moving the trifluoromethyl group to the 3-position (compound 9f ) resulted in reduced potency.[3][4]

Quantitative Data Summary:

| Compound | Substitution on Phenyl Ring | MIC (µM) against M. abscessus | DNA Gyrase Supercoiling IC50 (µM) |

| 844 | 4-Chloro | ~15 | - |

| 844-TFM | 4-Trifluoromethyl | 1.5 | 1.5 |

| 9f | 3-Trifluoromethyl | 12.5 | - |

Proteasome Inhibitors for Malaria

Piperidine carboxamides have emerged as potent and selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), a promising target for new antimalarial drugs.[5]

Key SAR Insights:

-

Stereochemistry: The stereochemistry of the piperidine ring is critical. The (S)-enantiomer of the initial hit compound, SW042, was found to be 100-fold more potent than the (R)-enantiomer.[5]

-

Pharmacophore: The minimal pharmacophore requires the presence of both the right-hand phenyl ring and the left-hand glycolic acid fragment for activity.[5]

Quantitative Data Summary:

| Compound | Enantiomer | P. falciparum 3D7 EC50 (µM) |

| SW042 | Racemic | 0.14 - 0.19 |

| (S)-SW042 | S | (100-fold more potent) |

| (R)-SW042 | R | (Less potent) |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Piperazine and piperidine carboxamides have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system.[6][7][8]

Key SAR Insights:

-

3D-QSAR Studies: CoMSIA (Comparative Molecular Similarity Indices Analysis) has been used to develop 3D-QSAR models for a series of irreversible FAAH inhibitors with a pyrimidinyl-piperazine-carboxamide scaffold.[6][9]

-

Field Contributions: The models indicate that electrostatic and hydrogen-bond acceptor properties are the most significant contributors to the inhibitory activity.[9]

Piperidine Carboxamides as Receptor Antagonists

Opioid Receptor Antagonists

Derivatives of trans-3,4-dimethyl-4-arylpiperidine have been developed as opioid receptor antagonists.[10]

Key SAR Insights:

-

Phenolic Hydroxy Group: The position of the phenolic hydroxy group on the aryl ring is crucial for activity, with the 3-position being optimal.[10]

-

Bioisosteric Replacement: The hydroxy group can be successfully replaced by carbamate and carboxamide groups, with some analogs showing improved metabolic profiles.[10]

TRPV1 Receptor Antagonists

A series of piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1) receptor, a target for pain treatment.[11]

Key SAR Insights:

-

Polar Head Groups: A focused library of polar head groups led to the identification of a benzoxazinone amide that exhibited good potency in cell-based assays.[11]

Experimental Protocols

General Synthesis of Piperidine Carboxamides

A common method for the synthesis of piperidine carboxamides involves the coupling of a piperidine carboxylic acid with an amine.[3][12][13]

Protocol: Amide Coupling

-

To a solution of the piperidine carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or DCM) under an inert atmosphere (N₂ or Ar), add a coupling agent (e.g., EDC.HCl, 1.1 eq) and an additive (e.g., HOAt or DMAP, 0.2-1.1 eq).[12][13]

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Upon reaction completion (monitored by TLC), work up the reaction by partitioning between an organic solvent (e.g., DCM) and an aqueous solution (e.g., 5% NaHCO₃).[13]

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[13]

Biological Assays

Protocol: DNA Gyrase Supercoiling Inhibition Assay [3][4]

-

Recombinant M. abscessus DNA gyrase is incubated with relaxed pBR322 plasmid DNA.

-

The reaction is initiated in the presence of various concentrations of the test compounds.

-

The reaction is allowed to proceed at 37°C for 1 hour.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide, and the amount of supercoiled DNA is quantified to determine the IC50 value.

Protocol: P. falciparum Growth Inhibition Assay [5]

-

Synchronized ring-stage P. falciparum parasites are cultured in 96-well plates.

-

The parasites are exposed to serial dilutions of the test compounds for 72 hours.

-

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

-

The EC50 values are calculated from the dose-response curves.

Visualizations

Logical SAR of DNA Gyrase Inhibitors

Caption: SAR of Piperidine Carboxamides as DNA Gyrase Inhibitors.

General Synthetic Workflow

Caption: General Synthetic Workflow for Piperidine Carboxamides.

Proteasome Inhibition Pathway

Caption: Mechanism of Action for Antimalarial Piperidine Carboxamides.

References

- 1. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of Piperazine-1-Carboxamidine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of piperazine-1-carboxamidine hemisulfate, with a primary focus on its antifungal activity. Evidence strongly suggests that the core mechanism of action for this class of compounds involves the induction of oxidative stress, leading to the accumulation of reactive oxygen species (ROS) within fungal cells and subsequent apoptosis. This document details the underlying signaling pathways, compiles quantitative data on antifungal efficacy, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The piperazine-1-carboxamidine scaffold has been identified as a promising starting point for the development of novel antifungal agents. This guide synthesizes the current understanding of the therapeutic potential of these compounds, highlighting the induction of reactive oxygen species (ROS) as a key fungicidal mechanism. While the user's query specified "piperidine-1-carboxamidine hemisulfate," the available scientific literature points overwhelmingly to the therapeutic activities of the closely related "piperazine-1-carboxamidine" derivatives, which will be the focus of this guide. The guanidine moiety within the carboxamidine group is a key structural feature that contributes to the biological activity of these compounds.[1]

Primary Therapeutic Target: Induction of Reactive Oxygen Species (ROS) in Fungal Pathogens

The principal therapeutic application of piperazine-1-carboxamidine derivatives identified in the literature is their potent antifungal activity, particularly against Candida albicans.[1] The core mechanism of this antifungal action is the induction of endogenous ROS accumulation within the fungal cells.[1]

Signaling Pathway of ROS-Induced Fungal Apoptosis

Piperazine-1-carboxamidine derivatives trigger a signaling cascade that leads to mitochondrial dysfunction and ultimately, apoptotic cell death. The accumulation of ROS disrupts the normal redox balance of the cell, leading to oxidative damage of cellular components. This process involves the activation of downstream apoptotic pathways.

Caption: ROS-Induced Fungal Apoptosis Pathway.

Quantitative Data on Antifungal Activity

The following table summarizes the quantitative data on the antifungal activity of various piperazine-1-carboxamidine derivatives against Candida albicans.

| Compound ID | Modification | MIC (µg/mL) | MFC (µg/mL) | ROS Accumulation | Reference |

| Derivative 1 | Phenyl Group with Large Substituents | 50-100 | 50-100 | High | [1] |

| BAR0329 | 4-{[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl} | Not specified | 50-100 | High |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and validation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from established broth microdilution methods for antifungal susceptibility testing.

Materials:

-

Yeast strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Test compound (Piperazine-1-carboxamidine derivative)

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the yeast strain on an appropriate agar plate for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the drug dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Determination of Minimum Fungicidal Concentration (MFC)

This protocol determines the lowest concentration of an antifungal agent that kills the yeast.

Materials:

-

MIC plate from the previous experiment

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile spreaders

Procedure:

-

From each well of the MIC plate that shows no visible growth, transfer a fixed volume (e.g., 100 µL) to a fresh SDA plate.

-

Spread the aliquot evenly across the surface of the agar.

-

Incubate the SDA plates at 35°C for 48 hours.

-

The MFC is the lowest concentration of the compound that results in no colony growth on the SDA plate.

Measurement of Intracellular ROS Accumulation

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Yeast strain (e.g., Candida albicans)

-

Yeast extract-peptone-dextrose (YPD) medium

-

Test compound

-

DCFH-DA solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment:

-

Grow the yeast cells to the mid-logarithmic phase in YPD medium.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Include an untreated control.

-

-

Staining:

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing DCFH-DA (final concentration of 10-20 µM).

-

Incubate in the dark at 37°C for 30-60 minutes.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.

-

Caption: Workflow for Measuring Intracellular ROS.

Conclusion

The available evidence strongly supports the potential of piperazine-1-carboxamidine derivatives as a promising class of antifungal agents. Their primary therapeutic mechanism appears to be the induction of oxidative stress through the generation of reactive oxygen species, leading to fungal cell death. Further research into the structure-activity relationships of these compounds could lead to the development of more potent and selective antifungal drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this important class of molecules.

References

The Pharmacology of Piperidine-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and bioactive natural products underscores its significance as a privileged structure in drug design. This technical guide provides a comprehensive investigation into the pharmacology of piperidine-based compounds, detailing their quantitative structure-activity relationships (SAR), the experimental protocols for their evaluation, and the complex signaling pathways they modulate.

Quantitative Pharmacological Data of Piperidine-Based Compounds

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring. This section summarizes key quantitative data across several major therapeutic areas, providing a comparative overview of the potency and efficacy of these compounds.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/GI50 (µM) |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | ||

| HCT116 (Colon) | - | ||

| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | NF-κB Nuclear Translocation | Monoketone analog of curcumin | 1.3 |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA Binding | Pyridinylmethylidene substitution | ~5 |

| IκB Kinase β | ~1.92 | ||

| Piperidine Derivative 16 | 786-0 (Kidney) | Specific substitution pattern | 0.4 (µg/mL) |

| HT29 (Colon) | 4.1 (µg/mL) | ||

| NCI/ADR-RES (Ovarian Resistant) | 17.5 (µg/mL) |

Central Nervous System (CNS) Activity

The piperidine moiety is a common feature in many CNS-active drugs, targeting a range of receptors including dopamine, serotonin, and sigma receptors.

| Compound/Series | Target Receptor | Key Structural Features for Activity | Ki (nM) |

| Trifluoromethyl indazole analog 12c | σ1 | Trifluoromethyl indazole moiety | 0.7 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) | σ1 | Benzylpiperidine and phenylpiperazine moieties | 3.2 |

| Piperidine-based D2/D3 Ligand 7i | D3 | Pentafluorosulfanyl (SF5) benzamide moiety | 3.52 |

| D2 | 72.3 | ||

| Aripiprazole analog 6 | D2 | Methoxy group on phenylpiperazine | <0.3 |

| Aripiprazole analog 7 | D2 | 2-fluoroethoxy group on phenylpiperazine | <0.3 |

| Piperidine-based 5-HT2A Ligand Norbo-14 | 5-HT2A | Norbornene-2-carboxamide scaffold | 17.93 |

| Piperidine-based 5-HT2C Ligand Norbo-10 | 5-HT2C | Norbornene-2-carboxamide scaffold | 13 |

Acetylcholinesterase (AChE) Inhibitory Activity

Piperidine-based compounds are prominent in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.

| Compound/Series | Target Enzyme | Key Structural Features for Activity | IC50 (nM) |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020 ) | AChE | Dimethoxy-oxoindan moiety | 5.7 |

| N-(2-(piperidin-1-yl)ethyl)benzamide derivative 5d | AChE | Ortho-fluorine substitution on benzamide | 13 |

| Phenoxyethyl piperidine derivative 5c | AChE | Piperidinylethoxy and functionalized pyranocyclohexanone segments | 500 |

Antiviral Activity

Certain piperidine derivatives have shown potent activity against various viruses, including influenza and HIV.

| Compound/Series | Target Virus/Strain | Key Structural Features for Activity | EC50 (µM) |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e ) | Influenza A & B strains | Ether linkage between quinoline and piperidine | 0.05 |

| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05 ) | Influenza A/H1N1 | Dimethoxyphenyl-pentadienyl moiety | 0.33 |

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (FZJ05 ) | Influenza A/H1N1 (A/PR/8/34) | Substituted aryl-piperidine and mesityl-purine | Significantly lower than ribavirin |

Antimicrobial Activity

The piperidine scaffold is also found in compounds with antibacterial and antifungal properties.

| Compound/Series | Target Microorganism | Key Structural Features for Activity | MIC (µM) |

| Piperidine-based Sulfobetaines (16 carbon atoms) | S. aureus | 16-carbon alkyl chain | 61 |

| E. coli | 120 | ||

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus | Dipiperidino and dihalogenobenzene structure | 32 - 128 (µg/mL) |

| C. albicans | 32 - 128 (µg/mL) |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the pharmacology of piperidine-based compounds.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effect of piperidine-based compounds on cancer cell lines and calculate the IC50 value.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperidine-based test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Objective: To assess cytotoxicity by measuring the total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After compound treatment, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

-

SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.

-

Solubilization: Add 50-100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Western Blot Analysis for PI3K/Akt Signaling Pathway

Objective: To determine the effect of piperidine-based compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the piperidine-based compound for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK3β) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Activation Assay (Nuclear Translocation)

Objective: To assess the ability of piperidine compounds to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat the cells with the piperidine compound for a predetermined time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit in individual cells to determine the extent of nuclear translocation.

Whole-Cell Patch-Clamp Recording for Ion Channel Modulation

Objective: To characterize the effects of a piperidine-based compound on voltage-gated ion channels (e.g., sodium channels) expressed in a heterologous system (e.g., HEK293 cells).

Protocol:

-

Cell Preparation: Plate HEK293 cells stably expressing the ion channel of interest onto glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with a patch pipette containing the internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Acquisition: Record ionic currents using a patch-clamp amplifier. Compensate for cell capacitance and series resistance.

-

Voltage Protocols:

-